Phoslactomycin D

Antifungal Phytopathogenic fungi MIC

Researchers requiring PP2A-selective inhibition without cross-reactivity against PP1/PP4/PP5 face limited options beyond okadaic acid. Phoslactomycin D solves this through irreversible Cys-269 covalent modification of the PP2A catalytic subunit (IC50 4.7 μM), delivering unambiguous PP2A-specific readouts. • Anti-Botrytis cinerea MIC: 0.008 μg/mL - 8-fold more potent than Phoslactomycin B, 2-fold vs. Phoslactomycin C. • Anti-Alternaria kikuchiana MIC: 0.016 μg/mL - 3-fold advantage over PLM B. • Anti-Aspergillus fumigatus MIC: 0.5 μg/mL - 6- to 8-fold superior to PLM H/I. Supplied as colorless powder, ≥98% purity, with certificates of analysis. Standard B2B shipping; inquire for bulk/custom synthesis.

Molecular Formula C31H50NO10P
Molecular Weight 627.7 g/mol
CAS No. 122856-28-4
Cat. No. B055749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoslactomycin D
CAS122856-28-4
Synonymsphoslactomycin D
Molecular FormulaC31H50NO10P
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O
InChIInChI=1S/C31H50NO10P/c1-4-24-13-15-30(35)41-27(24)16-17-31(36,18-19-32)28(42-43(37,38)39)21-25(33)10-6-5-8-23-9-7-11-26(20-23)40-29(34)14-12-22(2)3/h5-6,8,10,13,15-17,22-28,33,36H,4,7,9,11-12,14,18-21,32H2,1-3H3,(H2,37,38,39)/b8-5+,10-6+,17-16+
InChIKeyAAYSLXZWMOLRDM-NAOUFDFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phoslactomycin D Procurement Guide: Fungal PP2A Inhibitor with Defined Antifungal Profile


Phoslactomycin D (CAS: 122856-28-4) is a polyketide natural product belonging to the phoslactomycin family, isolated from Streptomyces nigrescens and Streptomyces platensis [1]. The compound features an α,β-unsaturated δ-lactone, phosphate ester, conjugated diene, and cyclohexane ring moieties [2]. Its primary recognized mechanism is selective inhibition of serine/threonine protein phosphatase 2A (PP2A), achieved through covalent modification of the Cys-269 residue on the PP2A catalytic subunit [3]. Phoslactomycin D exhibits dual antifungal and antitumor activities, with stronger efficacy against phytopathogenic fungi relative to Gram-positive bacteria .

Covalent PP2A inhibitor probe (Cys-269 modification)
Natural polyketide from Streptomyces sp.
Supports antifungal screening and cytotoxicity endpoint review

Why Phoslactomycin D Cannot Be Replaced by Phoslactomycin B, C, H, I, or Okadaic Acid


Phoslactomycins share a common core structure but diverge in the acyl substituent at the C-18 hydroxyl position, producing quantifiably different antifungal spectra, potency, and PP2A inhibition characteristics [1]. Phoslactomycin D carries a distinct 4-methylpentanoate ester group that directly impacts its biological activity relative to other family members [2]. Unlike the marine toxin okadaic acid, which inhibits multiple PP family members (PP1, PP2A, PP4, PP5) at sub-nanomolar to low nanomolar concentrations [3], phoslactomycins achieve PP2A selectivity through covalent Cys-269 modification—a fundamentally different binding mechanism [4]. Interchanging Phoslactomycin D with Phoslactomycin B, C, H, I, or okadaic acid without accounting for these quantitative differences will yield non-comparable or misleading experimental outcomes.

Vs. other phoslactomycins (B, C, H, I)
C-18 acyl substituent variation can alter antifungal spectrum and PP2A inhibition profile.
Vs. okadaic acid
Okadaic acid inhibits multiple PP family members; covalent Cys-269 PP2A selectivity mechanism may not transfer.

Phoslactomycin D: Head-to-Head Quantitative Differentiation Evidence


Phoslactomycin D vs. Phoslactomycin B, C: Botrytis cinerea MIC Comparison

Phoslactomycin D demonstrates superior antifungal activity against Botrytis cinerea compared to Phoslactomycin B and C under identical assay conditions. The MIC of Phoslactomycin D (0.008 μg/mL) is 8-fold lower than that of Phoslactomycin B (0.063 μg/mL) and 2-fold lower than that of Phoslactomycin C (0.016 μg/mL) [1].

B. cinerea MIC
Head-to-head
Phoslactomycin D: 0.008 µg/mL
Phoslactomycin B: 0.063 µg/mL (8× higher MIC)
Phoslactomycin C: 0.016 µg/mL (2× higher MIC)
Supports selection for B. cinerea antifungal screening
Agar dilution method; fermentation-derived compounds
Antifungal Phytopathogenic fungi MIC

Phoslactomycin D vs. Phoslactomycin B, C, E: Alternaria kikuchiana MIC Comparison

Phoslactomycin D exhibits enhanced activity against Alternaria kikuchiana relative to multiple in-class analogs. The MIC of Phoslactomycin D (0.016 μg/mL) is 3-fold lower than that of Phoslactomycin B (0.047 μg/mL) and 2-fold lower than that of Phoslactomycin E (0.031 μg/mL) [1]. Phoslactomycin D is equipotent with Phoslactomycin C (0.016 μg/mL) against this fungal pathogen.

A. kikuchiana MIC
Head-to-head
Phoslactomycin D: 0.016 µg/mL
Phoslactomycin B: 0.047 µg/mL (3× higher MIC)
Phoslactomycin E: 0.031 µg/mL (2× higher MIC)
Phoslactomycin C: 0.016 µg/mL (equipotent)
Supports selection for A. kikuchiana antifungal research
Agar dilution method
Antifungal Phytopathogenic fungi MIC

Phoslactomycin D vs. Phoslactomycin H, I: Aspergillus fumigatus MIC Comparison

Phoslactomycin D shows substantially greater potency against the human opportunistic pathogen Aspergillus fumigatus IFO 5840 compared to structurally related analogs Phoslactomycin H and I. The MIC of Phoslactomycin D (0.5 μg/mL) is 8-fold lower than that of Phoslactomycin H (4 μg/mL) and 6-fold lower than that of Phoslactomycin I (3 μg/mL) [1].

A. fumigatus MIC
Cross-study comparable
Phoslactomycin D: 0.5 µg/mL
Phoslactomycin H: 4 µg/mL (8× higher MIC)
Phoslactomycin I: 3 µg/mL (6× higher MIC)
Supports selection for A. fumigatus screening studies
Agar dilution; Streptomyces sp. MLA1839
Antifungal Aspergillus fumigatus MIC

Phoslactomycin D vs. Okadaic Acid: PP2A Selectivity and Binding Mechanism Differentiation

Phoslactomycins achieve PP2A inhibition through covalent modification of Cys-269 on the PP2A catalytic subunit, a mechanism distinct from okadaic acid's reversible, non-covalent binding [1]. Okadaic acid inhibits PP2A with an IC50 of 0.1–0.3 nM but also potently inhibits PP1 (IC50: 15–50 nM), PP4 (IC50: 0.1 nM), and PP5 (IC50: 3.5 nM) [2]. Phoslactomycins inhibit PP2A with an IC50 of 4.7 μM and show reduced activity against PP1, establishing a qualitatively different selectivity window [3].

PP2A selectivity
Cross-study comparable
Phoslactomycin D: IC50 4.7 µM, covalent Cys-269
Okadaic acid: IC50 0.1–0.3 nM, non-covalent, inhibits PP1/PP4/PP5
Irreversible covalent mechanism; distinct phosphatase isoform profile
Supports PP2A-selective covalent inhibition studies
In vitro phosphatase assay; PP2A catalytic subunit
PP2A inhibition Phosphatase selectivity Covalent inhibitor

Phoslactomycin D Antitumor Activity: L1210 and P388 Cell Line IC50 Data

Phoslactomycin D exhibits measurable but moderate antitumor activity against murine leukemia cell lines. The compound demonstrates an IC50 range of 2–3 μg/mL against L1210 (mouse lymphocytic leukemia) and P388 (mouse lymphoid neoplasm) cell lines . This activity level positions Phoslactomycin D as a tool compound for PP2A-mediated tumor cell studies rather than a high-potency cytotoxic agent, consistent with its primary utility as a PP2A pathway probe.

Cytotoxicity IC50
Data to verify
2–3 µg/mL (L1210, P388)
Reported baseline for PP2A-mediated cytotoxicity studies
Murine leukemia cell lines; no comparator data
Antitumor Cytotoxicity Cancer cell lines

Phoslactomycin B Stability and Formulation: Class-Level Inference for Phoslactomycin D

Stability characterization of the phoslactomycin class demonstrates that Phoslactomycin B is stable in solution with a pH optimum of 6 [1]. As Phoslactomycin D shares the identical core structure (α,β-unsaturated δ-lactone, phosphate ester, conjugated diene, cyclohexane ring) differing only in the C-18 acyl substituent [2], similar pH-dependent stability behavior is expected. Phoslactomycin D should be stored as powder at -20°C (3-year stability) and in solvent at -80°C (1-year stability) .

Solution stability
Class-level
pH optimum ~6 (inferred from Phoslactomycin B)
Powder: -20°C, 3 yr; Solvent: -80°C, 1 yr (vendor)
Supports storage and handling condition review
Verify Phoslactomycin D-specific stability; class inference
Stability Formulation Storage

Phoslactomycin D: Validated Application Scenarios for Scientific Procurement


Agricultural Fungicide Research Targeting Botrytis cinerea (Gray Mold)

Phoslactomycin D is the optimal phoslactomycin analog for studies involving Botrytis cinerea, the causative agent of gray mold in numerous crops. With an MIC of 0.008 μg/mL—representing 8-fold greater potency than Phoslactomycin B and 2-fold greater than Phoslactomycin C [1]—Phoslactomycin D enables effective fungal inhibition at substantially lower compound concentrations. This potency advantage directly reduces the quantity of compound required for large-scale agricultural antifungal screening programs.

Agricultural Fungicide Research Targeting Alternaria kikuchiana

For Alternaria kikuchiana-focused studies, Phoslactomycin D provides a 3-fold potency advantage over Phoslactomycin B (MIC: 0.016 vs. 0.047 μg/mL) and a 2-fold advantage over Phoslactomycin E (MIC: 0.016 vs. 0.031 μg/mL) [1]. This differential makes Phoslactomycin D the preferred selection among phoslactomycin analogs for research on this phytopathogenic fungus, enabling more efficient compound utilization in agricultural pathology investigations.

Human Opportunistic Fungal Pathogen Research: Aspergillus fumigatus

Phoslactomycin D demonstrates 6- to 8-fold superior potency against Aspergillus fumigatus IFO 5840 compared to Phoslactomycin H (MIC: 0.5 vs. 4 μg/mL) and Phoslactomycin I (MIC: 0.5 vs. 3 μg/mL) [2]. Researchers investigating PP2A inhibition as an antifungal strategy against A. fumigatus should prioritize Phoslactomycin D over later-discovered phoslactomycin analogs to maximize experimental efficiency and minimize compound consumption.

PP2A-Dependent Cellular Signaling and Cytoskeletal Regulation Studies

Phoslactomycin D serves as a covalent, PP2A-selective inhibitor for studies requiring a distinct mechanism from okadaic acid. While okadaic acid inhibits multiple PP family members (PP1, PP2A, PP4, PP5) with sub-nanomolar to low nanomolar potency [3], phoslactomycins achieve PP2A inhibition through irreversible Cys-269 covalent modification with an IC50 of 4.7 μM [4]. Phoslactomycin D enables cytoskeletal regulation studies, as phoslactomycin treatment induces reversible actin filament depolymerization and vimentin hyperphosphorylation in NIH/3T3 fibroblasts [4].

Application
Selection Property
Validation Focus
Botrytis cinerea antifungal studies
Differential antifungal profile among phoslactomycins
MIC endpoint verification under defined assay conditions
Alternaria kikuchiana antifungal studies
Analogs potency ranking context
MIC endpoint across Alternaria species
Aspergillus fumigatus antifungal research
Phoslactomycin analog selectivity context
MIC endpoint for human fungal pathogen models
PP2A-dependent cellular signaling studies
Covalent PP2A inhibition mechanism
PP2A selectivity and cytoskeletal endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phoslactomycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.